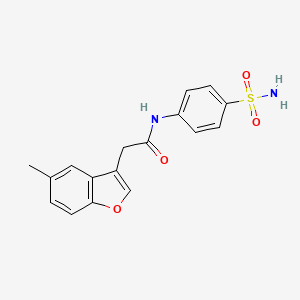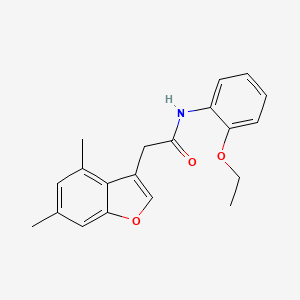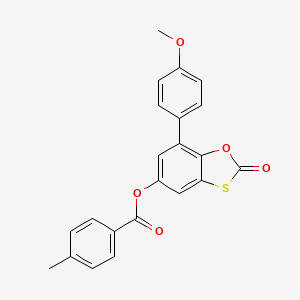![molecular formula C23H18N2O5S B14993231 N-(3-{[(furan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14993231.png)
N-(3-{[(furan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(furan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and chromene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(furan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-{[(furan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction could produce different hydrogenated derivatives.
Applications De Recherche Scientifique
N-(3-{[(furan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-(3-{[(furan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-{[(furan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- N-(3-{[(furan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide derivatives
Uniqueness
This compound stands out due to its combination of furan, thiophene, and chromene moieties, which confer unique electronic and steric properties. These properties make it particularly valuable in applications requiring specific molecular interactions and stability.
Propriétés
Formule moléculaire |
C23H18N2O5S |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H18N2O5S/c26-16-11-18(30-17-8-2-1-6-14(16)17)21(27)25-23-20(15-7-3-9-19(15)31-23)22(28)24-12-13-5-4-10-29-13/h1-2,4-6,8,10-11H,3,7,9,12H2,(H,24,28)(H,25,27) |
Clé InChI |
YVHNJNJOGPTHOI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-fluorophenyl)sulfonyl]-2-(2-methylphenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B14993152.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B14993161.png)
![5-chloro-2-{[4-(propan-2-yl)benzyl]sulfanyl}-1H-benzimidazole](/img/structure/B14993169.png)
![N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide](/img/structure/B14993172.png)
![8-[(2-aminoethyl)amino]-7-(2-chloro-5-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14993181.png)
![5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfonyl)-N-[4-(propan-2-yl)benzyl]pyrimidine-4-carboxamide](/img/structure/B14993185.png)
![3-cyclopentyl-6-oxo-8-(thiophen-2-yl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14993190.png)
![4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993191.png)
![4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993194.png)

![4-chloro-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B14993214.png)

![1-{3-(furan-2-yl)-5-[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}-3-phenylpropan-1-one](/img/structure/B14993220.png)
